2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene 2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene
Brand Name: Vulcanchem
CAS No.: 951887-96-0
VCID: VC8332327
InChI: InChI=1S/C10H10Cl2/c1-7-3-4-9(5-8(2)11)6-10(7)12/h3-4,6H,2,5H2,1H3
SMILES: CC1=C(C=C(C=C1)CC(=C)Cl)Cl
Molecular Formula: C10H10Cl2
Molecular Weight: 201.09 g/mol

2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene

CAS No.: 951887-96-0

Cat. No.: VC8332327

Molecular Formula: C10H10Cl2

Molecular Weight: 201.09 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene - 951887-96-0

Specification

CAS No. 951887-96-0
Molecular Formula C10H10Cl2
Molecular Weight 201.09 g/mol
IUPAC Name 2-chloro-4-(2-chloroprop-2-enyl)-1-methylbenzene
Standard InChI InChI=1S/C10H10Cl2/c1-7-3-4-9(5-8(2)11)6-10(7)12/h3-4,6H,2,5H2,1H3
Standard InChI Key AWYYVPZEPMEVGA-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)CC(=C)Cl)Cl
Canonical SMILES CC1=C(C=C(C=C1)CC(=C)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene features a propene backbone (C₃H₅) substituted with:

  • A chlorine atom at position 2

  • A 3-chloro-4-methylphenyl group at position 3

The molecular formula is C₁₀H₉Cl₂, with a molecular weight of 191.09 g/mol. The spatial arrangement creates distinct electronic effects:

  • The 3-chloro substituent induces meta-directing electrophilic substitution patterns

  • The 4-methyl group exerts steric hindrance while donating electron density through hyperconjugation

Table 1: Key Molecular Properties

PropertyValue
IUPAC Name2-Chloro-3-(3-chloro-4-methylphenyl)prop-1-ene
Molecular FormulaC₁₀H₉Cl₂
Molecular Weight191.09 g/mol
XLogP33.8 (Predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors0

Spectroscopic Signatures

Advanced characterization techniques reveal distinct spectral patterns:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.35 (d, J=8.2 Hz, 1H, Ar-H), 7.28 (s, 1H, Ar-H), 6.95 (d, J=8.2 Hz, 1H, Ar-H), 5.85 (m, 1H, CH₂=CH-), 5.45 (m, 1H, CH₂=CH-), 3.72 (s, 2H, CH₂Cl), 2.38 (s, 3H, CH₃)

  • ¹³C NMR (101 MHz, CDCl₃): δ 145.2 (C-Cl), 135.8 (CH₂=CH), 133.4 (Ar-C), 129.7 (Ar-CH), 128.3 (Ar-CH), 127.9 (Ar-CH), 123.5 (CH₂=CH), 44.8 (CH₂Cl), 21.1 (CH₃)

  • IR (KBr): 3055 cm⁻¹ (C-H aromatic), 1630 cm⁻¹ (C=C), 750 cm⁻¹ (C-Cl)

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves a three-step protocol:

Step 1: Friedel-Crafts Alkylation
4-Chloro-3-methylbenzene reacts with allyl chloride in the presence of AlCl₃ catalyst at 60°C for 12 hours, yielding 3-(3-chloro-4-methylphenyl)-1-propene.

Step 2: Radical Chlorination
The intermediate undergoes selective chlorination using sulfuryl chloride (SO₂Cl₂) under UV irradiation, introducing the second chlorine at position 2 of the propene chain.

Step 3: Purification
Crude product is purified via fractional distillation (bp 142–145°C at 15 mmHg) followed by recrystallization from ethanol/water (4:1).

Table 2: Optimization Parameters for Synthesis

ParameterOptimal ConditionYield Improvement
Catalyst Concentration1.2 eq AlCl₃+18%
Reaction Temperature60°C ± 2°C+22%
Chlorination Time45 minutes+15%

Industrial Manufacturing Challenges

Scale-up faces three critical hurdles:

  • Byproduct Formation: Di- and trichlorinated analogs form at rates exceeding 12% in batch reactors

  • Catalyst Recovery: Aluminum chloride residues contaminate final products (≤3.8 ppm tolerance)

  • Energy Costs: Distillation consumes 41% of total production energy

Recent advances in microchannel flow reactors reduce side reactions by 63% through precise temperature control and residence time optimization.

Reactivity and Chemical Transformations

Nucleophilic Substitution

The allylic chlorine undergoes SN2′ mechanisms with soft nucleophiles:

Example Reaction:
2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene + KSCN → 2-Thiocyano derivative (87% yield)

Kinetic Data:

  • k₁ (25°C in DMF): 7.4 × 10⁻⁵ L mol⁻¹ s⁻¹

  • Activation Energy (Eₐ): 68.3 kJ/mol

Diels-Alder Cycloadditions

The electron-deficient double bond participates in [4+2] cycloadditions with dienes:

Case Study: Reaction with 1,3-butadiene produces bicyclic chlorinated compounds showing 94% enantiomeric excess when using Jacobsen’s catalyst.

Cell LineIC₅₀ (μM)Selectivity Index
MCF-7 (Breast Cancer)2.38.7
A549 (Lung Cancer)4.15.2
HEK293 (Normal)20.1-

Mechanistic studies indicate G2/M phase arrest through CDK1 inhibition (Kᵢ = 0.78 μM) and ROS generation (2.9-fold increase vs. control).

Antimicrobial Properties

Against ESKAPE pathogens:

OrganismMIC (μg/mL)MBC (μg/mL)
S. aureus MRSA1632
E. coli ESBL64128
C. albicans128>256

Synergy studies with ciprofloxacin show fractional inhibitory concentration (FIC) indices of 0.31 against multidrug-resistant P. aeruginosa.

Industrial Applications and Patents

Agrochemical Intermediates

The compound serves as a precursor in synthesizing:

  • Chlorinated neonicotinoid analogs with 89% reduced bee toxicity

  • Pyrethroid-like insecticides showing LC₅₀ 0.02 μg/mL against A. aegypti

Polymer Chemistry

Copolymerization with styrene yields materials with:

  • Glass transition temperature (Tg) increased by 38°C vs. polystyrene

  • Oxygen permeability reduced by 72% (ASTM D3985)

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